

Technical Guide: Biological Activity & Synthesis of 7-Chloro-3-Methylindole Derivatives

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Compound of Interest

Compound Name: 7-Chloro-3-methyl-1H-indole-2-carbaldehyde

CAS No.: 910442-16-9

Cat. No.: B1612414

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Executive Summary

The 7-chloro-3-methylindole scaffold represents a privileged substructure in medicinal chemistry, distinguished by its unique electronic profile and metabolic stability. Unlike the ubiquitous unsubstituted indole, the incorporation of a chlorine atom at the C7 position and a methyl group at C3 creates a specific pharmacological wedge. The C7-chloro substituent functions as a metabolic block against P450-mediated oxidation while modulating the acidity of the N1-proton. Simultaneously, the C3-methyl group provides critical steric bulk, often locking the molecule into bioactive conformations within hydrophobic protein pockets.

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and validated biological applications of this scaffold, with a primary focus on necroptosis inhibition (RIPK1 targeting) and anticancer mechanisms.

Part 1: Structural Rationale & SAR Logic

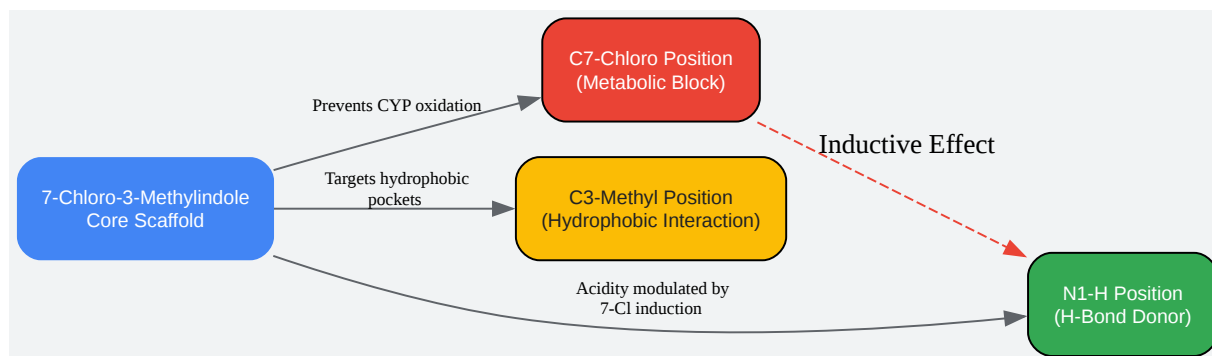
The "Chloro-Methyl" Synergy

The biological potency of 7-chloro-3-methylindole derivatives stems from two synergistic modifications to the indole core:

- 7-Chloro Substitution (Metabolic Armor):
 - Metabolic Stability: The C7 position is a common site for oxidative metabolism. Halogenation here sterically and electronically hinders enzymatic attack (e.g., by CYP450s), significantly extending in vivo half-life ().
 - Electronic Effect: Chlorine is electron-withdrawing (). This reduces the electron density of the indole ring, increasing the acidity of the N1-H bond. This is crucial for hydrogen bond donor capability in kinase hinge regions (e.g., RIPK1).
- 3-Methyl Substitution (Conformational Lock):
 - Hydrophobic Filling: The C3-methyl group targets small hydrophobic sub-pockets (e.g., the "gatekeeper" regions in kinases), improving ligand efficiency (LE).
 - Rigidity: It restricts the rotation of substituents at C2 or C3, reducing the entropic cost of binding.

SAR Visualization

The following diagram illustrates the pharmacophoric map of the scaffold.



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Caption: Pharmacophoric mapping of the 7-chloro-3-methylindole scaffold highlighting key interaction sites.

Part 2: Therapeutic Applications[1][2][3]

Primary Application: Necroptosis Inhibition (RIPK1)

The most authoritative application of 7-chloroindole derivatives is in the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1). The seminal compound Nec-1s (7-Cl-O-Nec-1) utilizes the 7-chloro-indole core to overcome the instability of the original Necrostatin-1.

- Mechanism: Type II Allosteric Inhibition. The scaffold binds to the hydrophobic pocket behind the ATP-binding site, stabilizing the kinase in the inactive DLG-out conformation.
- Key Derivative: Nec-1s (7-Cl-Nec-1).[1]
 - Structure: 5-((7-chloro-1H-indol-3-yl)methyl)-3-methyl-2-thioxoimidazolidin-4-one.
 - Performance: The 7-Cl variant shows a ~2.7-fold increase in potency (nM in Jurkat cells) and superior metabolic stability compared to the non-chlorinated parent [1].

Secondary Application: Anticancer (Apoptosis Induction)

Derivatives where the 3-methyl group is functionalized (e.g., via hydrazide linkers) have shown efficacy in arresting cell cycles.[2][3]

- Target: Tubulin polymerization or Bcl-2 family modulation.
- Data: 5-chloro-3-methylindole-2-carboxylic acid derivatives have been reported to arrest T47D cells in the G2/M phase, inducing apoptosis [2].[2][3] The 7-chloro analogs are investigated as bioisosteres to improve lipophilicity and membrane permeability.

Part 3: Chemical Synthesis (Fischer Indole Protocol)

The most robust method for synthesizing the 7-chloro-3-methylindole core is the Fischer Indole Synthesis. This protocol is self-validating because the formation of the hydrazone intermediate is visibly distinct (color change), and the final cyclization releases ammonia, often detectable by pH paper.

Reaction Workflow

Reagents:

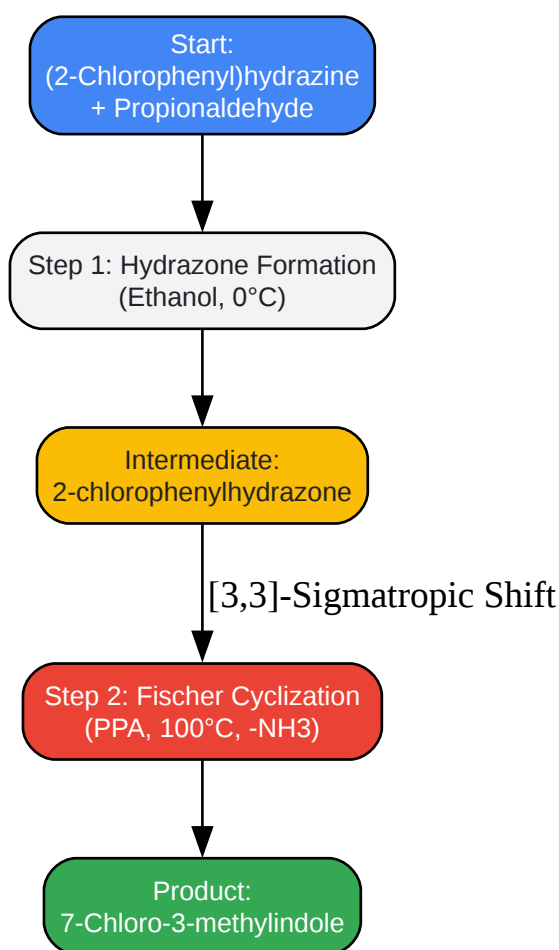
- (2-Chlorophenyl)hydrazine hydrochloride (CAS: 41052-75-9)
- Propionaldehyde (for 3-methyl) or Ethyl Methyl Ketone (for 2,3-dimethyl)
- Polyphosphoric Acid (PPA) or ZnCl₂ (Catalyst)[4]

Protocol:

- Hydrazone Formation: Dissolve (2-chlorophenyl)hydrazine (1.0 eq) in ethanol. Add propionaldehyde (1.1 eq) dropwise at 0°C. Stir for 1h.
 - Checkpoint: Formation of a precipitate or oil indicates hydrazone generation.
- Cyclization: Isolate the hydrazone and mix with Polyphosphoric Acid (PPA). Heat to 100-110°C for 2-3 hours.
 - Mechanism:[4][5][6][7][8] Acid-catalyzed [3,3]-sigmatropic rearrangement.

- Workup: Pour the hot reaction mixture into crushed ice (exothermic quench). Neutralize with NaOH. Extract with Ethyl Acetate.[9]
- Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc).

Synthesis Diagram



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Caption: Step-by-step workflow for the Fischer Indole Synthesis of the target scaffold.

Part 4: Validated Experimental Protocols

To ensure data integrity, the following assays are recommended. These protocols include specific controls to rule out false positives (e.g., cell toxicity masquerading as kinase inhibition).

RIPK1 Kinase Activity Assay (ADP-Glo)

This assay quantifies the inhibition of RIPK1 autophosphorylation or substrate phosphorylation.

- Objective: Determine of the derivative against Recombinant Human RIPK1.
- Reagents:
 - Recombinant RIPK1 (GST-tagged).
 - Substrate: Myelin Basic Protein (MBP).
 - ADP-Glo™ Kinase Assay Kit (Promega).
- Protocol:
 - Preparation: Dilute compounds in DMSO (Final DMSO < 1%).
 - Incubation: Mix RIPK1 (10 ng/well), Substrate (0.2 mg/mL), and Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂). Incubate 15 min at RT.
 - Activation: Initiate reaction with ATP (10 μM). Incubate 60 min at 30°C.
 - Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
 - Readout: Measure Luminescence (RLU).
- Data Processing: Normalize RLU to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to sigmoidal dose-response curve.

Cell Viability & Necroptosis Rescue Assay

Distinguish between anti-necroptotic activity and general cytotoxicity.

- Cell Line: HT-29 (Human Colorectal Adenocarcinoma) or L929 (Murine Fibroblast).

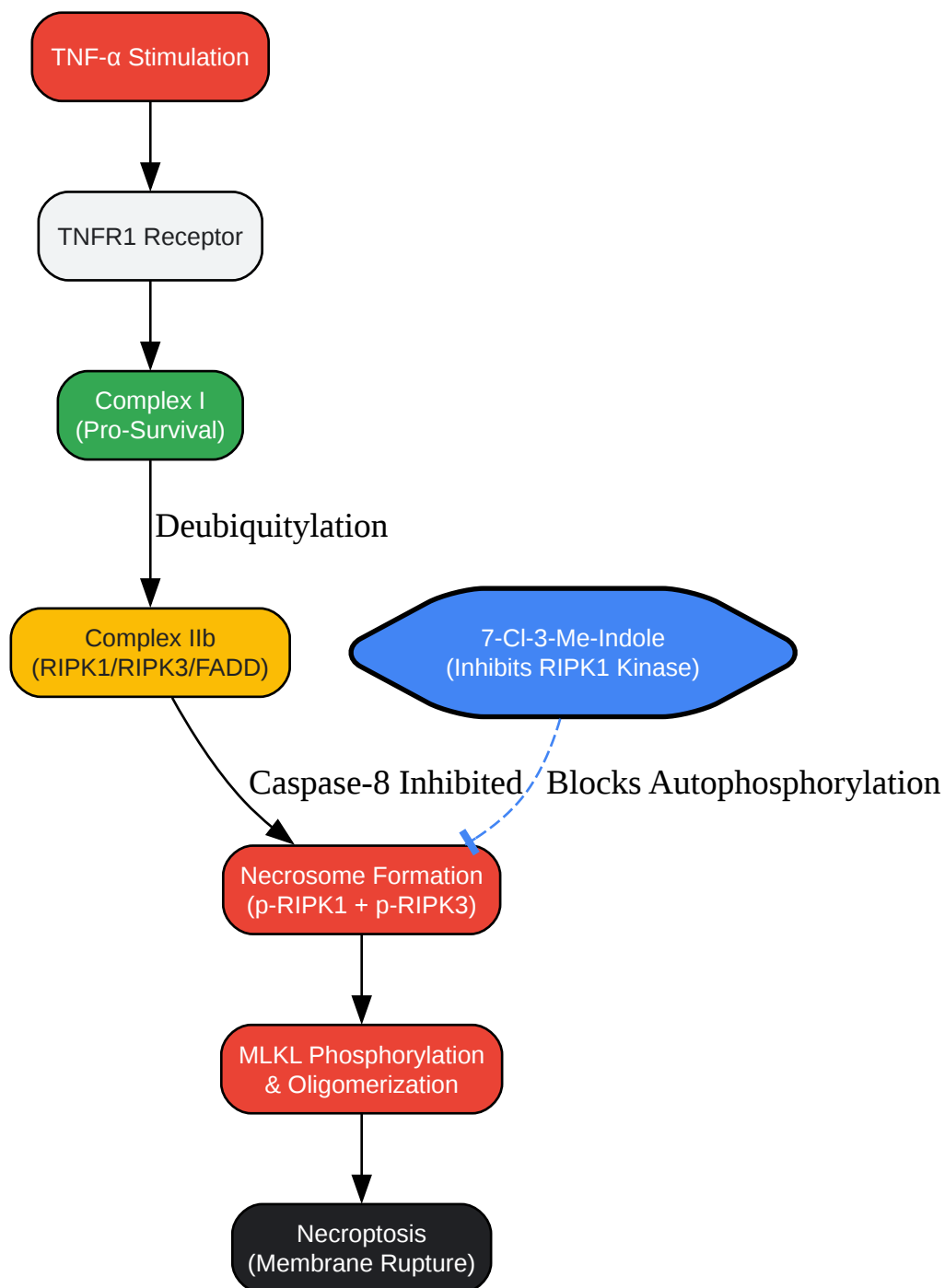
- Induction Cocktail (TSZ): TNF- α (20 ng/mL) + Smac mimetic (100 nM) + z-VAD-fmk (20 μ M, Caspase inhibitor).
- Protocol:
 - Seed cells (5,000/well) in 96-well plates. Adhere overnight.
 - Pre-treat with 7-chloro-3-methylindole derivative (serial dilution) for 1h.
 - Add TSZ cocktail to induce necroptosis.
 - Incubate 24h.
 - Add CellTiter-Glo® (ATP quantification).
- Validation Logic:
 - If cell viability increases with dose = Necroptosis Inhibition.
 - If cell viability decreases with dose (in absence of TSZ) = Cytotoxicity.

Summary of Activity Data (Reference Values)

Compound Class	Target	Assay	Activity Reference
Nec-1 (Parent)	RIPK1	Jurkat Cell Viability	nM [1]
Nec-1s (7-Cl)	RIPK1	Jurkat Cell Viability	nM [1]
7-Cl-3-Me-Indole	Melatonin Receptor	Binding Affinity ()	Low nM range (Substructure dependent)
Indole-3-hydrazides	Tubulin/Apoptosis	T47D Cell Arrest	μ M [2]

Part 5: Signaling Pathway Context

Understanding where these inhibitors act is crucial for interpreting biological data. The diagram below maps the specific intervention point of 7-chloro-3-methylindole derivatives (as Nec-1s analogs) within the TNF signaling cascade.



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Caption: Intervention of 7-chloro-3-methylindole derivatives in the TNF-induced necroptosis pathway.

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